molecular formula C8H7FN2O B8452295 2-(5-Fluoropyrimidin-2-yl)but-3-yn-2-ol

2-(5-Fluoropyrimidin-2-yl)but-3-yn-2-ol

Cat. No.: B8452295
M. Wt: 166.15 g/mol
InChI Key: YNOWFIXPYKSZIS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(5-Fluoropyrimidin-2-yl)but-3-yn-2-ol is a fluorinated pyrimidine derivative characterized by a pyrimidine ring substituted with a fluorine atom at the 5-position and a but-3-yn-2-ol moiety at the 2-position. This compound combines the structural features of pyrimidine—a heterocyclic aromatic ring with nitrogen atoms at positions 1 and 3—with an alkyne-alcohol functional group. Pyrimidine derivatives are widely studied for their biological activities, particularly in medicinal chemistry, where fluorination often enhances metabolic stability and binding affinity to target proteins .

The alkyne group in the but-3-yn-2-ol chain may contribute to unique reactivity, enabling click chemistry or serving as a synthetic handle for further derivatization. The hydroxyl group at the 2-position of the alkyne chain could also influence solubility and hydrogen-bonding interactions in biological systems.

Properties

Molecular Formula

C8H7FN2O

Molecular Weight

166.15 g/mol

IUPAC Name

2-(5-fluoropyrimidin-2-yl)but-3-yn-2-ol

InChI

InChI=1S/C8H7FN2O/c1-3-8(2,12)7-10-4-6(9)5-11-7/h1,4-5,12H,2H3

InChI Key

YNOWFIXPYKSZIS-UHFFFAOYSA-N

Canonical SMILES

CC(C#C)(C1=NC=C(C=N1)F)O

Origin of Product

United States

Comparison with Similar Compounds

Key Observations:

  • Fluorination : The 5-fluoro substitution is common in medicinal compounds (e.g., AZD1480) due to its electron-withdrawing effects, which improve binding to kinase domains .
  • Pyridine vs. Pyrimidine : Pyridine derivatives (e.g., 5-Fluoro-3-iodopyridin-2-ol) lack the second nitrogen atom in the ring, altering electronic properties and biological target specificity .

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